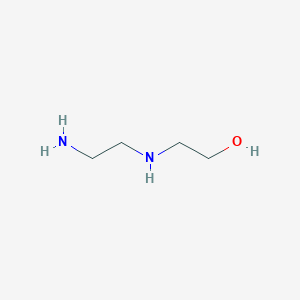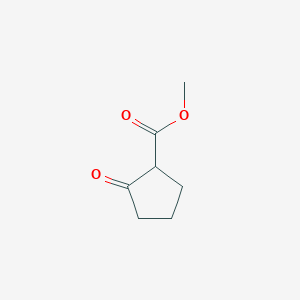![molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2](/img/structure/B41849.png)
5-Azaspiro[2.4]heptane
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaspiro[2.4]heptane derivatives often involves advanced synthetic methodologies that enable the construction of the spirocyclic framework. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of these compounds in chemistry and biochemistry, highlighting methodologies for constructing spirocyclic scaffolds through ring closure of 1,3-bis-electrophiles (Radchenko, Grygorenko, & Komarov, 2010). Similarly, the practical synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the versatility of this framework in accessing chemical space relevant to drug design (Chernykh et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-Azaspiro[2.4]heptane derivatives has been explored through various spectroscopic and computational methods. Structural and vibrational analyses of new potential anticancer drugs incorporating the azaspiro[5.11]heptadecane-1,3,7-trione scaffold have been conducted to establish the most stable structures, demonstrating the compound's potential in drug discovery (Vitnik, Popović-Đorđević, & Vitnik, 2017).
Chemical Reactions and Properties
Azaspiro[2.4]heptanes participate in various chemical reactions, underscoring their utility in synthetic organic chemistry. For example, the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones showcases the regio- and stereoselective formation of spirocycles, highlighting the synthetic utility of these compounds (Samultceva et al., 2022).
Physical Properties Analysis
The physical properties of 5-Azaspiro[2.4]heptane derivatives, such as solubility and stability, are crucial for their application in drug design and other areas of chemistry. The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts offer insights into how the isolation as a sulfonic acid salt can yield a more stable and soluble product, facilitating access to a wider range of reaction conditions (van der Haas et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Azaspiro[2.4]heptane derivatives, including reactivity and functional group compatibility, are essential for their utility in synthesis and drug design. The exploration of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists highlights the potential of these structures in developing therapeutics with favorable pharmacokinetic properties (Micheli et al., 2016).
Aplicaciones Científicas De Investigación
Chemistry-Driven Drug Discovery : 5-Azaspiro[2.4]heptane serves as a useful scaffold in drug discovery, enabling the creation of functionalized pyrrolidines, piperidines, and azepines. This makes it valuable for synthesizing a variety of compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Antiviral Synthesis : It plays a crucial role in the industrial synthesis of the antiviral drug ledipasvir, with 5-azaspiro[2.4]heptane-6-carboxylic acid being a key element in this process (López et al., 2020).
Dopamine D3 Receptor Antagonists : 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, showing favorable characteristics for drug development (Micheli et al., 2016).
Orexin Receptor Antagonism : These compounds have also been found to be potent antagonists of orexin 1 and orexin 2 receptors, demonstrating good brain penetration and oral bioavailability in rats (Stasi et al., 2013).
Modifying Lipophilicity in Drug Design : Azaspiro[3.3]heptanes can significantly lower the lipophilicity (measured as logD 7.4) of molecules, potentially increasing their basicity and making them more suitable for medicinal applications (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Activity : Novel 7-azaspiro[2.4]heptane compounds have shown potent antibacterial activity against respiratory pathogens and are effective against multidrug-resistant Streptococcus pneumoniae in vivo (Odagiri et al., 2013).
Biochemistry and Drug Design : 2-Azaspiro[3.3]heptane-derived amino acids, similar to ornitine and GABA analogues, are useful in various fields, including chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Further Modification for Bioactivity : 1,2,4-Triazolyl 5-azaspiro [2.4]-heptanes can be structurally modified to increase their bioactivity, particularly as D3 receptor antagonists (Zhang & Zhang, 2018).
Synthesis of Bi- or Tricyclic Lactams/Lactones : 5-Oxa-6-azaspiro[2.4]heptane-1-carboxylates can be converted into 1,3-amino alcohols, which are precursors for synthesizing bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Drug Discovery Building Blocks : Novel angular azaspiro[3.3]heptanes can be synthesized for use as building blocks in drug discovery, either for library creation or on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWESKAHYABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620156 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptane | |
CAS RN |
185-50-2 | |
| Record name | 5-Azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



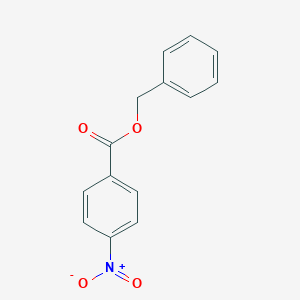

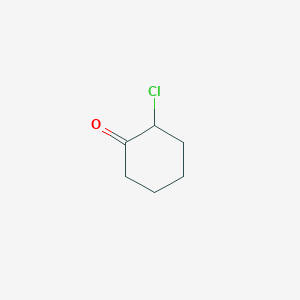
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)
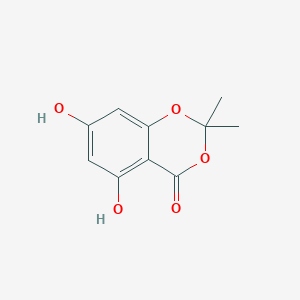
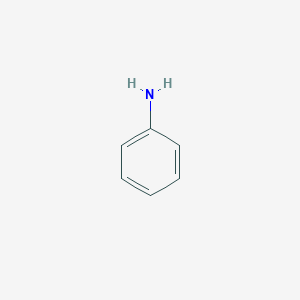

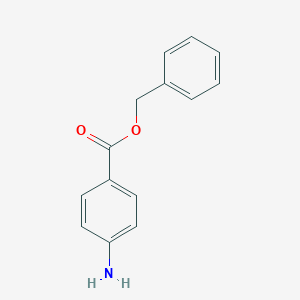
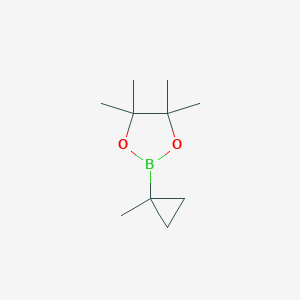

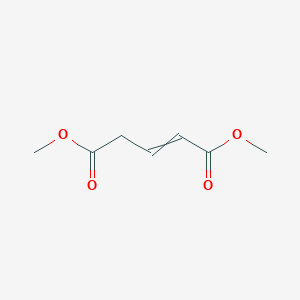
![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)
